Terbutaline 3,5-Dibenzyl Ether Terbutaline 3,5-Dibenzyl Ether
Brand Name: Vulcanchem
CAS No.: 28924-25-6
VCID: VC20766764
InChI: InChI=1S/C26H31NO3/c1-26(2,3)27-17-25(28)22-14-23(29-18-20-10-6-4-7-11-20)16-24(15-22)30-19-21-12-8-5-9-13-21/h4-16,25,27-28H,17-19H2,1-3H3
SMILES: CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Molecular Formula: C26H31NO3
Molecular Weight: 405.5 g/mol

Terbutaline 3,5-Dibenzyl Ether

CAS No.: 28924-25-6

Cat. No.: VC20766764

Molecular Formula: C26H31NO3

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

Terbutaline 3,5-Dibenzyl Ether - 28924-25-6

CAS No. 28924-25-6
Molecular Formula C26H31NO3
Molecular Weight 405.5 g/mol
IUPAC Name 1-[3,5-bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol
Standard InChI InChI=1S/C26H31NO3/c1-26(2,3)27-17-25(28)22-14-23(29-18-20-10-6-4-7-11-20)16-24(15-22)30-19-21-12-8-5-9-13-21/h4-16,25,27-28H,17-19H2,1-3H3
Standard InChI Key QFBOZEACKUKEBR-UHFFFAOYSA-N
SMILES CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Canonical SMILES CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O

Chemical Identity and Properties

Terbutaline 3,5-Dibenzyl Ether, formally known as 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol, is registered with the Chemical Abstracts Service (CAS) number 28924-25-6. Another synonym for this compound is α-[[(1,1-Dimethylethyl)amino]methyl]-3,5-bis(phenylmethoxy)benzenemethanol . This chemical entity represents a protected form of terbutaline, where two hydroxyl groups on the aromatic ring are protected by benzyl groups.

The compound features three main structural components: a 3,5-bis(benzyloxy)phenyl group, an ethanol chain, and a tert-butylamino group. The benzyl ether groups serve as protecting groups that can be removed during later synthetic steps to reveal the hydroxyl groups characteristic of terbutaline. The structural arrangement confers specific chemical properties that make it valuable in pharmaceutical synthesis and analysis.

Physical and Chemical Characteristics

PropertyDescription
Chemical FormulaC26H31NO3
Molecular Weight405.53 g/mol
Physical StateWhite crystalline solid
SolubilitySoluble in organic solvents like dichloromethane, chloroform, and ethanol
ClassificationPharmaceutical intermediate, Reference standard
Related APITerbutaline
CategoryPharmaceutical impurity, Synthetic intermediate

The compound's benzyl ether groups contribute to its solubility profile, making it more soluble in organic solvents compared to unprotected terbutaline. This property facilitates certain chemical transformations necessary in pharmaceutical synthesis processes.

Synthesis Pathways

The synthesis of Terbutaline 3,5-Dibenzyl Ether has been documented through several pathways, with improvements over time focusing on efficiency, safety, and yield. One significant synthetic route begins with 3,5-dihydroxy acetophenone as the starting material .

Modern Synthetic Approach

The following synthesis pathway represents a refined approach to producing Terbutaline 3,5-Dibenzyl Ether:

  • Benzyl Protection Reaction: 3,5-dihydroxy acetophenone undergoes substitution reaction with a benzylation reagent in an organic solvent in the presence of an acid-binding agent to obtain 3,5-dibenzyloxy acetophenone .

  • Bromination and Oxidation: The resulting 3,5-dibenzyloxyacetophenone undergoes bromination with copper bromide in a mixed organic solvent to produce α-bromo-3,5-dibenzyloxyacetophenone. This intermediate is then oxidized using dimethyl sulfoxide (DMSO) under alkaline catalysis to yield 3,5-dibenzyloxyacetophenone aldehyde .

  • Reductive Amination: The aldehyde is condensed with tert-butylamine in an organic solvent (typically ethanol) at elevated temperatures (80°C). Following this condensation, reduction with potassium borohydride produces 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol, which is Terbutaline 3,5-Dibenzyl Ether .

This method has demonstrated a yield of approximately 63-65% based on the starting 3,5-dibenzyloxyacetophenone .

Reaction Parameters and Optimization

ParameterOptimal ConditionsNotes
Molar Ratio (aldehyde:tert-butylamine)1:1-4Higher ratio favors complete conversion
Condensation Temperature80°CCritical for efficient imine formation
Reducing AgentPotassium borohydridePreferred over sodium or lithium alternatives
Reducing Agent Dosage2-5 times molar weight of aldehydeEnsures complete reduction
Reduction Temperature40-60°CLower temperatures may reduce side reactions
Purification MethodRecrystallization with acetoneProduces white crystalline product

These optimized parameters have been determined through experimental studies aimed at improving yield and purity while minimizing unwanted side reactions .

Historical Synthetic Approaches

Earlier approaches to synthesizing compounds in the terbutaline pathway faced various challenges. The historical context provides valuable insights into the evolution of synthetic strategies for this compound.

First-Generation Synthesis

The initial synthetic route reported in US patent 3937838 used 3,5-dihydroxybenzoic acid as the starting material. This approach involved multiple steps including:

  • Esterification of carboxyl group

  • Benzyl protection

  • Ester hydrolysis

  • Carboxyl acyl chlorination

  • Reaction with diazomethane

  • Reaction with hydrogen bromide to obtain α-bromo-3,5-dibenzyloxyacetophenone

  • Condensation with N-benzyl tert-butylamine

  • Hydrogenation debenzylation

  • Sulfuric acid salt formation

This lengthy process had significant drawbacks including numerous steps, lower yields, and the use of potentially hazardous reagents.

Second-Generation Approaches

Research from the Shanghai Pharmaceutical Research Institute employed 3,5-dihydroxybenzoic acid as a starting material, with steps including:

  • Carboxyl esterification

  • Benzyl protection

  • Ester hydrolysis

  • Condensation with methyl lithium

  • Oxidation using selenium dioxide

  • Reductive amination

  • Hydrogenation debenzylation

  • Salt formation

This route utilized methyllithium (a flammable metal reagent) and selenium dioxide (a highly toxic oxidant), making it problematic for industrial-scale production.

Applications in Pharmaceutical Development

Terbutaline 3,5-Dibenzyl Ether serves multiple important functions in pharmaceutical science and industry.

Quality Control Applications

The compound is extensively used in quality control and quality assurance processes during the commercial production of terbutaline and its related formulations . As an intermediate in the synthesis pathway, its presence and purity can indicate the progress and success of the manufacturing process. Monitoring this compound allows manufacturers to:

  • Assess the efficiency of synthetic steps

  • Identify potential contaminants or side-reactions

  • Ensure batch-to-batch consistency

  • Implement corrective actions when deviations occur

These quality control functions are essential for maintaining pharmaceutical standards and meeting regulatory requirements.

Regulatory and Analytical Functions

Terbutaline 3,5-Dibenzyl Ether plays a significant role in regulatory submissions and analytical procedures:

  • Reference Standard: It serves as a working standard or secondary reference standard for analytical procedures .

  • ANDA Filings: The compound is utilized in the process of Abbreviated New Drug Application (ANDA) filings to the FDA, where detailed characterization of drug substances and potential impurities is required .

  • Toxicity Studies: It is employed in toxicity studies of terbutaline formulations, helping researchers understand the safety profile of the medication and its synthetic intermediates .

These applications underscore the compound's importance in both the development and regulatory stages of pharmaceutical products.

Isotope-Labeled Derivatives

An important specialized derivative of this compound is Terbutaline-d9 3,5-Dibenzyl Ether (CAS: 1189428-81-6), which features deuterium atoms replacing nine hydrogen atoms in the molecule. This isotope-labeled version serves unique analytical purposes.

Applications of Isotope-Labeled Derivatives

The deuterated version facilitates:

  • Precise tracking and quantification in biological samples

  • Mass spectrometry-based analyses

  • Pharmacokinetic studies of terbutaline

  • Metabolism and elimination investigations

The use of isotope-labeled derivatives represents an advanced application of Terbutaline 3,5-Dibenzyl Ether in pharmaceutical research, enabling scientists to track the medication's journey through biological systems with high precision.

Comparative Advantages of Modern Synthesis

The evolution of synthetic methods for Terbutaline 3,5-Dibenzyl Ether demonstrates significant improvements over traditional approaches.

Future Research Directions

The ongoing refinement of Terbutaline 3,5-Dibenzyl Ether synthesis and applications suggests several promising research directions:

Synthetic Improvements

Further optimization of reaction conditions, exploration of alternative protecting groups, and development of greener synthesis protocols represent important areas for future investigation. Particularly, research might focus on:

  • Catalyst optimization to improve yields and reduce reaction times

  • Flow chemistry approaches for continuous manufacturing

  • Enzymatic methods for stereoselective transformations

  • Alternative protective groups with easier deprotection conditions

These synthetic advances could further enhance the efficiency and sustainability of terbutaline production.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator